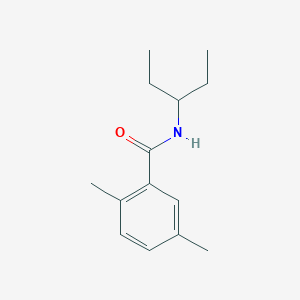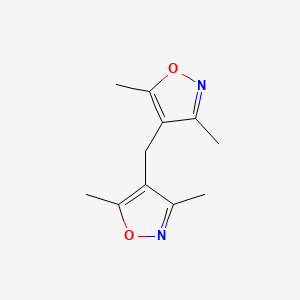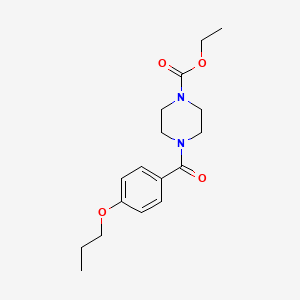
N-(1-ethylpropyl)-2,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpropyl)-2,5-dimethylbenzamide, also known as DEET, is a synthetic chemical compound that has been widely used as an insect repellent for over 60 years. It was first developed by the United States Army in the 1940s and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. In
作用机制
The exact mechanism of action of N-(1-ethylpropyl)-2,5-dimethylbenzamide is not fully understood. However, it is believed that N-(1-ethylpropyl)-2,5-dimethylbenzamide works by interfering with the insect's ability to detect human hosts. N-(1-ethylpropyl)-2,5-dimethylbenzamide is thought to mask the scent of human skin and make it more difficult for insects to locate their prey. N-(1-ethylpropyl)-2,5-dimethylbenzamide may also interfere with the insect's ability to detect carbon dioxide, which is a major attractant for many insects.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-2,5-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to be absorbed through the skin and into the bloodstream, although the levels of absorption are generally low. N-(1-ethylpropyl)-2,5-dimethylbenzamide has also been shown to have some neurotoxic effects, although these effects are generally mild and reversible.
实验室实验的优点和局限性
N-(1-ethylpropyl)-2,5-dimethylbenzamide is widely used in laboratory experiments to study the behavior and physiology of insects. It is particularly useful for studying the effects of insect repellents on the behavior of insects. However, there are some limitations to the use of N-(1-ethylpropyl)-2,5-dimethylbenzamide in lab experiments. For example, N-(1-ethylpropyl)-2,5-dimethylbenzamide can be toxic to some species of insects, which can make it difficult to use in experiments involving these species.
未来方向
There are a number of future directions for research on N-(1-ethylpropyl)-2,5-dimethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(1-ethylpropyl)-2,5-dimethylbenzamide. Another area of research is the study of the ecological and environmental impacts of N-(1-ethylpropyl)-2,5-dimethylbenzamide. Finally, there is a need for more research on the long-term effects of N-(1-ethylpropyl)-2,5-dimethylbenzamide exposure on human health.
合成方法
N-(1-ethylpropyl)-2,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The resulting product is then further purified through a series of distillations and crystallizations. The final product is a colorless to yellowish liquid with a characteristic odor.
科学研究应用
N-(1-ethylpropyl)-2,5-dimethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective in repelling a wide range of insects, including mosquitoes, ticks, and flies. N-(1-ethylpropyl)-2,5-dimethylbenzamide is also known for its long-lasting effects, with a single application providing protection for up to several hours.
属性
IUPAC Name |
2,5-dimethyl-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-9-10(3)7-8-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUHXYQISJNNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5311205.png)

![3-(2-chlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B5311213.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B5311220.png)
![ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5311228.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311232.png)
![methyl 5-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5311242.png)
![ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5311253.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5311259.png)

![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5311271.png)
![(4R)-4-(4-{[(3-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5311277.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B5311286.png)